molecular formula C10H5F6NO4 B1408189 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde CAS No. 1779127-53-5

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde

Cat. No. B1408189
CAS RN: 1779127-53-5
M. Wt: 317.14 g/mol
InChI Key: PQWKKIAWCOEKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde” is an aromatic compound with a nitro group (-NO2) and a hexafluoropropan-2-yloxy group attached to the benzene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the nitro group and the hexafluoropropan-2-yloxy group onto a benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, aromatic benzene ring core, with the nitro and hexafluoropropan-2-yloxy groups attached. The electron-withdrawing nature of these groups may influence the electron density and thus the reactivity of the benzene ring .


Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which means it can make the benzene ring more susceptible to electrophilic aromatic substitution reactions. The hexafluoropropan-2-yloxy group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro and hexafluoropropan-2-yloxy groups. For example, these groups may influence the compound’s polarity, solubility, and stability .

Mechanism of Action

Without specific context, it’s difficult to discuss the “mechanism of action” of this compound. This term is often used in the context of bioactive compounds to describe how they exert their effects in a biological system .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The study of such compounds can open up new avenues in various fields like medicinal chemistry, materials science, etc., given their unique structure and properties .

properties

IUPAC Name

5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO4/c11-9(12,13)8(10(14,15)16)21-6-1-2-7(17(19)20)5(3-6)4-18/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWKKIAWCOEKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.